molecular formula C13H16FNO2 B2495756 4-Fluorobenzyl piperidine-4-carboxylate CAS No. 1203797-08-3; 1267245-27-1

4-Fluorobenzyl piperidine-4-carboxylate

Cat. No.: B2495756
CAS No.: 1203797-08-3; 1267245-27-1
M. Wt: 237.274
InChI Key: BOSGKEMDYTWSBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorobenzyl piperidine-4-carboxylate hydrochloride (CAS 1135234-93-3) is a fluorinated piperidine derivative supplied as a hydrochloride salt. This compound belongs to a class of structures recognized as valuable scaffolds in medicinal chemistry and drug discovery . The molecular formula is C13H17ClFNO2 and the molecular weight is 273.73 g/mol . The piperidine ring is a fundamental building block found in numerous pharmaceuticals and bioactive molecules, with its derivatives present in a wide range of therapeutic agents including antipsychotics, analgesics, and anticancer drugs . The incorporation of a fluorinated benzyl group, specifically the 4-fluorobenzyl moiety, is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and overall bioavailability . While the specific biological data for this exact compound may be limited, its core structure is closely related to other 4-(4'-fluorobenzyl)piperidine derivatives that have been investigated for their potential as tyrosinase inhibitors for preventing skin pigmentation, as well as for activity in neurological disorders and as inhibitors of enzymes like beta-secretase 1, which is implicated in Alzheimer's disease pathology . This combination of features makes this compound a versatile and useful intermediate for researchers engaged in the synthesis and optimization of novel bioactive molecules, particularly in hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl)methyl piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-12-3-1-10(2-4-12)9-17-13(16)11-5-7-15-8-6-11/h1-4,11,15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSGKEMDYTWSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Fluorobenzyl Piperidine 4 Carboxylate and Analogues

General Approaches to Piperidine (B6355638) Ring Synthesis Relevant to 4-Fluorobenzyl Derivatives

The construction of the piperidine ring is a foundational step for which numerous methods have been developed. These general strategies are adaptable for producing the precursors needed for 4-fluorobenzyl derivatives.

Catalytic hydrogenation is a primary and efficient method for synthesizing the piperidine skeleton. This approach typically involves the reduction of a corresponding pyridine precursor. The hydrogenation of the pyridine ring is often accomplished using catalysts like nickel at elevated temperatures and pressures. dtic.mil

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, offer a versatile route to 4-aryl tetrahydropyridines, which are immediate precursors to 4-arylpiperidines. researchgate.net In this strategy, a piperidine-derived precursor, such as an enol phosphate or vinyl boronate, is coupled with an arylboronic acid in the presence of a palladium catalyst. researchgate.net The resulting tetrahydropyridine can then be reduced to the saturated piperidine ring.

Table 1: Comparison of General Piperidine Ring Synthesis Strategies

Method Precursor Key Reagents/Catalysts Product Reference
Catalytic HydrogenationPyridineNickel, Sodium in ethanolPiperidine dtic.mil
Suzuki Cross-CouplingCyclic vinyl boronate, Aryl bromidePalladium catalyst, Base4-Aryl tetrahydropyridine researchgate.net

Reductive Cyclization and Amination Pathways

Reductive cyclization provides another robust pathway to the piperidine core. For instance, 4-piperidones are frequently synthesized through the Dieckmann condensation. dtic.mil This process involves the addition of a primary amine to two equivalents of an α,β-unsaturated ester (like alkyl acrylate), followed by an intramolecular cyclization of the resulting diester, and subsequent hydrolysis and decarboxylation. dtic.mil

Intramolecular reductive amination of amino-aldehydes or amino-ketones is also a powerful method for constructing the piperidine ring. Similarly, the reductive cyclization of δ-aminoamides or δ-haloamides can be employed to form the heterocyclic system. dtic.mil These methods build the ring structure through the formation of key carbon-nitrogen bonds.

Specific Synthesis of 4-Fluorobenzyl Piperidine-4-carboxylate Derivatives

The specific synthesis of the target compound and its derivatives involves functionalizing a pre-formed piperidine ring, typically through esterification or amidation at the C4 position and N-alkylation with the 4-fluorobenzyl group.

Starting with a piperidine-4-carboxylic acid core, standard organic chemistry transformations can be used to generate esters and amides. For amidation, the piperidine nitrogen is first protected, often with a tert-butyloxycarbonyl (Boc) group using Boc-anhydride. units.it The carboxylic acid is then activated, for example, by converting it to an acyl chloride with thionyl chloride (SOCl₂). This activated intermediate readily reacts with a desired amine in the presence of a base like triethylamine (Et₃N) to yield the corresponding piperidine-4-carboxamide derivative. units.itresearchgate.net A similar strategy, using an alcohol instead of an amine, would lead to the formation of the corresponding ester.

The introduction of the 4-fluorobenzyl group onto the piperidine nitrogen is a crucial step. This is typically achieved via N-alkylation. The reaction involves treating the secondary amine of the piperidine-4-carboxylate precursor with a 4-fluorobenzyl halide, such as 4-fluorobenzyl chloride, in the presence of a base to neutralize the hydrogen halide byproduct. units.it

An alternative approach is reductive amination. In this method, the piperidine precursor is reacted with 4-fluorobenzaldehyde to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (NaBH₄) to yield the N-(4-fluorobenzyl)piperidine product. nih.gov

Table 2: Key Reactions for N-Substitution

Reaction Type Piperidine Precursor Reagents Key Intermediate Reference
N-AlkylationPiperidine-4-carboxylate4-Fluorobenzyl chloride, BaseN/A units.it
Reductive AminationPiperidine4-Fluorobenzaldehyde, NaBH₄Iminium ion nih.gov

Preparation of Intermediate Piperidine Fragments (e.g., Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate)

The synthesis of advanced intermediates, such as ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate, requires a multi-step sequence. A plausible route involves the α-alkylation of a protected piperidine-4-carboxylate.

The synthesis would begin with a commercially available starting material like Ethyl N-Boc-piperidine-4-carboxylate. This substrate can be treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures to selectively deprotonate the carbon at the C4 position, generating an enolate. This nucleophilic enolate is then reacted with an electrophile, 4-fluorobenzyl bromide, to introduce the 4-fluorobenzyl group at the C4 position. This sequence provides a direct method for constructing the carbon-carbon bond necessary for this specific intermediate. The N-Boc protecting group ensures that the piperidine nitrogen does not interfere with the reaction and can be removed in a later step if required.

Synthesis of Related 4-Fluorobenzyl-Containing Piperidine Scaffolds

The 4-fluorobenzyl moiety is a key feature in many biologically active piperidine derivatives. This section outlines the synthesis of several such compounds, highlighting different strategies to construct the core piperidine ring and introduce the desired substituents.

The 4-(4-fluorobenzyl)piperidine fragment is a crucial component in the development of novel tyrosinase inhibitors, which are investigated for treating skin hyperpigmentation and melanoma. iucc.ac.ilnih.gov Research has led to the synthesis of various analogues where this core is modified to enhance inhibitory activity. iucc.ac.ilnih.gov One study identified 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one as a promising lead compound. nih.gov Subsequent chemical modifications, including the introduction of the 4-fluorobenzyl group, resulted in compounds with significantly improved efficacy, with some derivatives showing lower IC₅₀ values than the well-known inhibitor, kojic acid. iucc.ac.ilnih.gov

Kinetic analysis of these synthesized inhibitors revealed different mechanisms of action; some act as non-competitive inhibitors, while the most potent derivatives, such as compound 2d in one study (IC₅₀ = 7.56 μM), exhibit a mixed-type inhibition. nih.gov The 4-fluorobenzyl motif has been noted for its ability to optimize biological activity by occupying the catalytic cavity of the tyrosinase enzyme, engaging in both π-π stacking and fluorine bonding interactions. researchgate.net

Compound/FragmentStarting MaterialsKey Reagents/ConditionsPurpose/Finding
4-(4-Fluorobenzyl)piperidine Analogues3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-oneNot specifiedDevelopment of tyrosinase inhibitors. nih.gov
4-(4-Fluorobenzyl)piperazine Analogues4-(4-fluorobenzyl)piperazineVarious aryl halides/acyl chloridesIdentification of potent tyrosinase inhibitors. researchgate.netunica.it

The synthesis of 3-allyl 2,6-bis(4-fluorophenyl)piperidine-4-one is achieved through a one-pot condensation reaction. actascientific.com This method is noted for its efficiency, shorter reaction times, and straightforward purification procedures. actascientific.com The synthesis involves the condensation of hexane-2-one, 4-fluorobenzaldehyde, and ammonium acetate in a 1:2:1 molar ratio. actascientific.com

The structure of the resulting piperidine derivative has been confirmed using spectral analysis, including ¹H NMR. These studies indicate that the compound adopts a chair conformation with the phenyl rings in an equatorial orientation. actascientific.com

Reaction Scheme:

Reactants: Hexane-2-one, 4-Fluorobenzaldehyde, Ammonium Acetate

Ratio: 1:2:1

Product: 3-Allyl 2,6-bis(4-fluorophenyl)piperidine-4-one

This synthetic approach provides an economical route to this class of piperidine compounds. actascientific.com

The key steps in this synthetic sequence are:

Lithium-bromine exchange: 5-bromo-2-methoxypyridine undergoes a lithium-bromine exchange. acs.org

Addition to aldehyde: The resulting lithiated species is added to 4-fluorobenzaldehyde. acs.org

Regioselective nitration: A subsequent intermediate undergoes regioselective nitration. acs.org

Palladium-catalyzed alkoxycarbonylation: The final key step involves the Pd-catalyzed alkoxycarbonylation of a bromopyridine intermediate. acs.org

A significant advantage of this process is that the intermediates and the final product hydrochloride salt are isolated as filterable solids, simplifying purification on a larger scale. acs.org

StepStarting MaterialKey Reagent/ReactionIntermediate/Product
15-Bromo-2-methoxypyridinen-Butyllithium2-Methoxy-5-lithiopyridine
22-Methoxy-5-lithiopyridine4-Fluorobenzaldehyde(5-(4-Fluorobenzyl)-2-methoxy)pyridin-3-ol
3Pyridone intermediateNitrating agentNitrated pyridone
4Bromopyridine intermediateCO, Methanol (B129727), Pd catalystMethyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate

Isonipecotic acid (piperidine-4-carboxylic acid) is a versatile precursor for the synthesis of a wide range of piperidine derivatives. nbinno.comwikipedia.org Its structure, featuring a piperidine ring with a carboxylic acid group, allows for various chemical modifications. nbinno.comwikipedia.org

A common strategy involves the protection of the nitrogen atom, typically with a tert-butoxycarbonyl (Boc) group, to form N-Boc-piperidine-4-carboxylic acid. nbinno.com This protecting group is stable under many reaction conditions but can be easily removed with acid, enabling selective functionalization at the carboxylic acid group. nbinno.com The protected acid can then be used in standard reactions like amide couplings and esterifications to build more complex molecules. nbinno.comchemicalbook.commdpi.com

For example, methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivatives can be synthesized by treating isonipecotic acid methyl ester with Boc-protected amino acids using a coupling reagent like CDI, followed by deprotection. researchgate.net This highlights the utility of isonipecotic acid as a scaffold in medicinal chemistry. researchgate.netnih.gov

PrecursorProtecting GroupReaction TypeProduct Class
Isonipecotic AcidDi-tert-butyl dicarbonate (Boc anhydride)N-protectionN-Boc-piperidine-4-carboxylic acid. nbinno.com
N-Boc-piperidine-4-carboxylic acid-Esterification (e.g., with iodomethane)N-Boc-piperidine-4-carboxylic acid methyl ester. chemicalbook.com
Isonipecotic acid methyl ester-Amide coupling with Boc-amino acidsMethyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivatives. researchgate.net

Isotopic Labelling and Deuteration Methods for 4-(4-Fluorobenzyl)piperidine Analogues

Isotopic labelling is a critical tool in drug discovery and development, used for absorption, distribution, metabolism, and excretion (ADME) studies. europa.eu The development of efficient methods for incorporating isotopes like Deuterium (B1214612) (²H), Tritium (³H), and Carbon-14 (¹⁴C) into drug molecules is an active area of research. europa.eu

For piperidine analogues and other small molecules, various innovative labelling methods are being explored. Work Package 2 of the ISOTOPICS project focused on designing and optimizing fast and efficient labelling methods for a range of isotopes. europa.eu

One approach for ¹⁴C-labelling involves using [¹⁴C]CO₂ as a source. For instance, ¹⁴C-labelled cyclic ureas can be synthesized from corresponding azides, which react with CO₂ in the presence of imino-phosphoranes to generate isocyanates that cyclize internally. europa.eu Another method demonstrated the use of [¹⁴C]CO for carbonylation reactions. The carbonylation of an alkyl iodide and an amine, using a metal catalyst and visible light, was adapted for radiolabelling, achieving a 50% yield of a ¹⁴C-labeled ketone. europa.eu While these methods have not been specifically reported for 4-(4-fluorobenzyl)piperidine analogues, the general principles are applicable to a wide set of drug molecules and could be adapted for their synthesis. europa.eu

IsotopePrecursorKey MethodApplication
¹⁴C[¹⁴C]CO₂Reaction with imino-phosphoranes to form isocyanatesSynthesis of labelled cyclic ureas. europa.eu
¹⁴C[¹⁴C]COPhotocatalytic/metal-catalyzed carbonylation of alkyl iodides and aminesSynthesis of ¹⁴C-labeled ketones. europa.eu

Research Applications of 4 Fluorobenzyl Piperidine 4 Carboxylate and Its Analogues

Synthesis and Derivatization

The synthesis of this compound and its derivatives is an active area of research. For instance, the hydrochloride salt of 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid is a known compound. thsci.com The carboxylic acid functionality of these compounds allows for further chemical modifications, such as the formation of amides, esters, and other derivatives. These modifications are crucial for exploring the structure-activity relationships (SAR) of new chemical entities.

Tyrosinase Inhibition Activity

Therapeutic Potential in Various Disease Areas

While specific research on the biological activity of this compound itself is not extensively detailed in publicly available literature, the structural motif is present in compounds investigated for various therapeutic purposes. For example, derivatives of piperidine-4-carboxylic acid have been explored for their potential as anti-inflammatory, antimicrobial, and neurological agents. ontosight.ai Furthermore, compounds containing the 4-fluorobenzylpiperazine moiety, a close structural relative, have been investigated as potent tyrosinase inhibitors for the treatment of hyperpigmentation disorders. nih.gov

Research into novel piperidine-derived thiosemicarbazones, which can be synthesized from precursors like 4-fluorobenzaldehyde, has shown inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in cancer and microbial infections. nih.gov This suggests that the 4-fluorobenzyl piperidine (B6355638) scaffold could be a valuable starting point for the design of new DHFR inhibitors.

Table 3: Research Areas for Analogues and Derivatives
Therapeutic AreaTarget/ApplicationExample of Related Research
Neurological DisordersCentral Nervous System TargetsPiperidine derivatives are explored for their neurological effects. ontosight.ai
DermatologyTyrosinase Inhibition4-fluorobenzylpiperazine analogues show promise in treating hyperpigmentation. nih.gov
Oncology/Infectious DiseasesDihydrofolate Reductase (DHFR) InhibitionPiperidine-based thiosemicarbazones are being investigated as DHFR inhibitors. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

SAR of 4-Fluorobenzyl Piperidine-4-carboxylate and its Analogues in Tyrosinase Inhibition

The 4-fluorobenzyl piperidine (B6355638) scaffold has been identified as a promising framework for the development of tyrosinase inhibitors, which are crucial for managing hyperpigmentation disorders. researchgate.netnih.govnih.gov SAR studies have been instrumental in elucidating the molecular features that govern the inhibitory potency of this class of compounds against tyrosinase.

The 4-fluorobenzyl moiety is consistently recognized as a key pharmacophoric feature for effective tyrosinase inhibition. researchgate.netnih.gov Its presence is often associated with a significant increase in the inhibitory potential of the parent molecule. For instance, in one study of isopropylquinazolinone derivatives, the compound bearing a 4-fluorobenzyl moiety was the most active in the series, with an IC50 value of 34.67 ± 3.68 µM. nih.gov The enhanced potency is thought to stem from favorable interactions within the hydrophobic pocket of the tyrosinase enzyme. nih.gov

Docking simulations have provided further insight, suggesting that the 4-fluorobenzyl portion of the molecule orients itself toward the copper atoms within the catalytic site of the enzyme, a crucial interaction for inhibition. nih.gov This directed binding underscores the importance of the 4-fluorobenzyl group as an anchor for positioning the inhibitor correctly within the active site.

Beyond the core 4-fluorobenzyl piperidine structure, the nature and position of other substituents on associated aromatic rings play a critical role in modulating inhibitory activity.

Electron-Withdrawing Groups: The introduction of strong electron-withdrawing groups, such as nitro (NO₂) or trifluoromethyl (CF₃), particularly at the ortho position of an adjacent phenyl ring, has been shown to produce excellent inhibitors with efficacy in the low micromolar range. researchgate.netnih.gov For example, the compound [4‐(4‐fluorobenzyl)piperazin‐1‐yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone was found to be a highly potent competitive inhibitor with an IC50 value of 0.18 μM, approximately 100 times more active than the reference compound, kojic acid. researchgate.netnih.gov

Halogen Substituents: While halogen substitution can influence activity, its effect is position-dependent. In one series, halogen-substituted derivatives displayed less activity than their non-halogenated counterparts. nih.gov However, in another study of cinnamoyl piperidinyl acetates, an ortho-chloro substitution resulted in the most potent acetylcholinesterase inhibitory activity, suggesting that the specific placement of halogens is key for optimal electrostatic and hydrophobic interactions within an enzyme's active site. nih.gov

Electron-Donating Groups: The addition of electron-donating groups has yielded mixed results. An ortho-amino derivative demonstrated significant inhibitory activity (IC50 = 3.74 μM), whereas meta and para amino analogues, as well as a 4-methoxy derivative, showed inhibitory effects comparable to the much weaker kojic acid. researchgate.net

The following table summarizes the inhibitory concentration (IC50) of selected analogues, illustrating the impact of various substituents.

CompoundSubstituent(s)Target EnzymeIC50 (µM)
Compound 9q4-fluorobenzylTyrosinase34.67 nih.gov
Compound 263-chloro, 2-nitroTyrosinase0.18 researchgate.netnih.gov
Compound 20ortho-aminoTyrosinase3.74 researchgate.net
Compound 2d(structure varies)Tyrosinase7.56 nih.gov
Kojic AcidReferenceTyrosinase17.76 researchgate.netnih.gov

This table is for illustrative purposes and compiles data from different compound series to show substituent effects.

QSAR for Sigma-1 Receptor Binding

QSAR studies have been pivotal in understanding the binding of piperidine-based ligands to the Sigma-1 (σ1) receptor, a unique protein implicated in various neurological functions. researchgate.netnih.gov These studies help to predict the binding affinity of new compounds based on their physicochemical properties.

A recurring theme in the QSAR analysis of σ1 receptor ligands is the critical role of hydrophobic interactions. nih.gov The binding pocket of the σ1 receptor is known to be quite hydrophobic. nih.gov Ligands based on the 4-fluorobenzyl piperidine scaffold can effectively occupy hydrophobic pockets within the receptor. nih.gov Molecular modeling reveals that piperidine compounds can form π-π stacking interactions with hydrophobic residues such as Trp89, Phe133, and Trp164. unict.it The affinity of ligands can be enhanced by moieties that effectively fill these hydrophobic regions, such as a p-chlorophenoxy group, which shows a greater beneficial effect due to the hydrophobic chlorine atom. uniba.it This principle is supported by findings that more apolar compounds generally exhibit better activity. frontiersin.org

Pharmacophore models provide an abstract 3D representation of the essential molecular features required for a ligand to be recognized by the σ1 receptor. unina.it Several models have been developed, and they consistently highlight a few key features:

A Positive Ionizable (PI) Center: This feature is typically fulfilled by the basic nitrogen atom of the piperidine ring. This nitrogen is believed to form a crucial salt bridge or hydrogen bond interaction with key acidic residues in the binding site, such as Glu172 and Asp126. nih.govnih.gov

Hydrophobic (HYD) Features: The models include multiple hydrophobic points, which correspond to the aromatic rings of the ligand, like the 4-fluorobenzyl group. nih.govunits.it These features interact with the hydrophobic pockets of the receptor. nih.gov

Hydrogen Bond Acceptor (HBA): Some models also include a hydrogen bond acceptor feature, which can be satisfied by functionalities like an amide oxygen. units.it

A representative pharmacophore model proposed by Gund et al. specifies the distances between these features: 7.14 Å from the primary hydrophobic site to the nitrogen atom, and 3.68 Å from a secondary binding site to the primary hydrophobic site. nih.gov Newer models, based on the crystal structure of the receptor, confirm a similar arrangement of one PI feature and three or four surrounding HYD features. nih.gov

SAR in Trypanosoma cruzi Amastigote Inhibition

Chagas disease, caused by the parasite Trypanosoma cruzi, remains a significant health challenge, and its intracellular amastigote form is a key target for drug development. nih.govnih.govmdpi.com SAR studies have explored piperidine-containing structures for their potential activity against this parasite.

Research into 1,4-disubstituted piperidines has identified promising analogues with high activity against T. cruzi. researchgate.net Within a series of tested compounds, alcohol analogues were particularly effective. Notably, compounds featuring a 4-fluorobenzyl group attached to the piperidine nitrogen showed significant activity. researchgate.net

Three of the most promising compounds identified were:

[1-(4-fluorobenzyl) piperidin-4-yl] [4-fluorophenyl] methanol (B129727) (7)

[1-(3,4-dichlorobenzyl) piperidin-4-yl] [4-fluorophenyl] methanol (8)

[1-(4-bromobenzyl) piperidin-4-yl] [4-fluorophenyl] methanol (11)

These compounds were found to be more active on a resistant strain of the parasite (IC50 values from 1.03 to 2.52 μg/mL) than on a sensitive strain (IC50 values from 2.51 to 4.43 μg/mL), highlighting their potential to overcome drug resistance mechanisms. researchgate.net The SAR suggests that a piperidine core substituted at the nitrogen with a halogenated benzyl (B1604629) group, such as 4-fluorobenzyl, is a favorable structural motif for anti-trypanosomal activity. researchgate.net

SAR for Dihydrofolate Reductase Inhibitors

Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism, making it a key target for antimicrobial and anticancer therapies. nih.gov Piperidine-based compounds have been investigated as potential DHFR inhibitors. nih.gov

The integration of piperidine and thiosemicarbazone moieties into a single molecular framework has been explored to create potent DHFR inhibitors. researchgate.net Thiosemicarbazones are known to inhibit DHFR, and the piperidine scaffold is a principal structural nucleus in drug discovery. nih.govresearchgate.net A series of 4-piperidine-based thiosemicarbazones, synthesized by combining a piperidinyl-benzaldehyde intermediate with various thiosemicarbazides, exhibited potent DHFR inhibition with IC50 values ranging from 13.70 µM to 47.30 µM. nih.govresearchgate.net The thioamide (–CSNH–) functional group within the thiosemicarbazone moiety can participate in hydrogen bonding with amino acid residues in the DHFR active site, stabilizing the inhibitor and enhancing its potency. nih.gov

Substituents on the nitrogen atom of the piperidine ring significantly influence the activity of DHFR inhibitors. The basic nitrogen of the piperidine ring is thought to interact effectively with the active site of the enzyme, potentially forming hydrogen bonds that enhance binding affinity. nih.gov SAR studies on various classes of DHFR inhibitors have consistently shown that the nature and position of substituents on phenyl rings attached to the core heterocyclic structure are critical for activity. mdpi.com For instance, in a series of pyridopyrimidine derivatives, the activity was found to be strictly related to the substituents on an attached phenyl ring. mdpi.com Both electronic and spatial factors of these substitutions play a role, with modifications in the para and ortho positions often markedly decreasing binding with DHFR. mdpi.com This principle likely extends to piperidine-based DHFR inhibitors, where phenyl or benzyl groups on the piperidine nitrogen would place the aromatic ring in a position to interact with the enzyme's binding pocket.

SAR in Dopamine (B1211576) Transporter Ligands

The piperidine scaffold is a common feature in ligands targeting the dopamine transporter (DAT). nih.gov Structural modifications to this core can dramatically alter binding affinity and selectivity for DAT over other monoamine transporters like the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). nih.gov

In one series of 3,4-disubstituted piperidines, most compounds were potent DAT inhibitors with Ki values ranging from 4 to 400 nM. nih.govresearchgate.net The introduction of a naphthyl substituent at the 4-position of the piperidine ring proved particularly effective, with one compound exhibiting a Ki of 21 nM at DAT. nih.govresearchgate.net Stereochemistry also played a significant role, as different stereoisomers of the naphthyl-substituted piperidines showed varying degrees of selectivity for the three transporters. nih.govresearchgate.net

Further studies on 4-benzylpiperidine (B145979) derivatives revealed that modifications to both the N-substituent and linkers are critical for modulating selectivity. For 4-benzylpiperidine carboxamides, the number of carbons in a linker region between the piperidine nitrogen and another part of the molecule was found to determine selectivity toward DAT. biomolther.org Specifically, changing from a three-carbon to a two-carbon linker could convert a serotonin-norepinephrine reuptake inhibitor (SNRI) into a triple reuptake inhibitor (TRI) that also targets DAT. biomolther.org The nature of the aromatic substituent was also key; biphenyl (B1667301) groups favored SERT/NET selectivity, while diphenyl groups conferred selectivity for DAT. biomolther.org

Table 2: Impact of Structural Modifications on DAT Affinity
Compound SeriesKey Structural FeatureEffect on DAT Affinity/Selectivity
3,4-disubstituted piperidines4β-(2-naphthyl) groupPotent DAT inhibition (Ki = 21 nM). nih.govresearchgate.net
4-benzylpiperidine carboxamidesTwo-carbon vs. three-carbon linkerTwo-carbon linker increases potency for DAT inhibition. biomolther.org
4-benzylpiperidine carboxamidesDiphenyl acetyl substitutionHighly correlated with DA reuptake inhibition. biomolther.org
1-benzylpiperidinesOrtho/meta substituents on N-benzyl ringLeads to compounds with low nanomolar DAT affinity. researchgate.net

Bioisosteric Replacement Strategies and their Effect on Metabolic Stability

Bioisosteric replacement is a key strategy in medicinal chemistry aimed at modifying a compound's properties by substituting one atom or group with another that has similar physical or chemical characteristics, with the goal of improving biological activity, metabolic stability, or other pharmacokinetic parameters. In the context of this compound, several bioisosteric replacement strategies can be considered to enhance its metabolic stability.

One of the primary sites for metabolic transformation in this molecule is the ester functional group. Esterases in the body can readily hydrolyze the carboxylate, leading to rapid clearance and reduced bioavailability. To address this, the ester can be replaced with more stable bioisosteres. For instance, replacement of the carboxylic acid ester with a tetrazole, acyl sulfonamide, or hydroxamic acid can maintain the necessary hydrogen bonding and electrostatic interactions with a biological target while being less susceptible to hydrolysis. These isosteres can significantly improve the compound's metabolic profile.

Another potential metabolic hotspot is the benzyl group. Oxidation of the aromatic ring or the benzylic position can occur. The introduction of a fluorine atom on the benzyl ring, as in this compound, is itself a bioisosteric replacement of a hydrogen atom. This substitution can block potential sites of metabolism and increase the compound's resistance to oxidative degradation. The strong carbon-fluorine bond is less prone to enzymatic cleavage, which can lead to enhanced metabolic stability.

Furthermore, modifications to the piperidine ring can also impact metabolic stability. For example, replacing the piperidine ring with a bicyclic analog like 2-azaspiro[3.3]heptane has been explored as a strategy to alter physicochemical properties, including metabolic stability. While in some cases this replacement has been shown to decrease metabolic stability in human liver microsomes, the specific context of the entire molecule is critical.

The following table illustrates potential bioisosteric replacements for the ester group in this compound and their general effect on metabolic stability.

Original Functional GroupBioisosteric ReplacementExpected Effect on Metabolic Stability
Carboxylate EsterTetrazoleIncreased stability due to resistance to hydrolysis.
Carboxylate EsterAcyl SulfonamideIncreased stability; less prone to enzymatic cleavage.
Carboxylate EsterHydroxamic AcidCan maintain key interactions with improved stability profile.
Hydrogen (on benzyl ring)FluorineIncreased stability by blocking oxidative metabolism.

Conformational Analysis and its Relation to Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule interacts with its biological target. Conformational analysis of this compound involves studying the spatial arrangement of its atoms and the rotational freedom around its single bonds.

The piperidine ring in this compound typically adopts a chair conformation to minimize steric strain. The substituents on the piperidine ring can exist in either an axial or equatorial position. The preferred conformation is the one that minimizes steric hindrance. For the 4-substituted piperidine ring, the bulky 4-fluorobenzyl group and the carboxylate group will have a significant influence on the conformational equilibrium.

Generally, large substituents on a cyclohexane (B81311) or piperidine ring prefer to occupy the equatorial position to avoid 1,3-diaxial interactions, which are sterically unfavorable. Therefore, it is expected that the 4-carboxylate group and the 1-(4-fluorobenzyl) group will predominantly be in positions that minimize steric clash. The conformational preference can be influenced by the protonation state of the piperidine nitrogen. In the protonated form, electrostatic interactions between the positively charged nitrogen and polar substituents at the 4-position can stabilize the axial conformer.

The orientation of the 4-fluorobenzyl group relative to the piperidine ring is also crucial. The rotational freedom around the bond connecting the benzyl group to the piperidine nitrogen allows for different spatial arrangements. These different conformations can present distinct pharmacophoric features to a biological receptor. Molecular modeling and computational studies, such as potential energy surface scans, can help identify the low-energy conformations that are most likely to be biologically active.

The relationship between conformation and biological activity is often established by comparing the activities of conformationally restricted analogs. By synthesizing rigid molecules that lock the key functional groups in specific spatial orientations, it is possible to determine the "bioactive conformation"—the conformation that the molecule adopts when it binds to its target. For instance, incorporating the piperidine ring into a bicyclic system can restrict its conformational flexibility and provide insights into the optimal geometry for biological activity.

The following table summarizes the key conformational features of this compound and their potential impact on biological activity.

Conformational FeatureDescriptionPotential Impact on Biological Activity
Piperidine Ring ConformationPredominantly a chair conformation.The chair conformation positions the substituents in specific spatial orientations, which is critical for receptor binding.
Substituent OrientationThe 4-carboxylate and 1-(4-fluorobenzyl) groups can be in axial or equatorial positions. The equatorial position is generally favored for bulky groups.The orientation of substituents determines the overall shape of the molecule and its ability to fit into a binding pocket.
Rotational Freedom of Benzyl GroupThe 4-fluorobenzyl group can rotate around the bond connecting it to the piperidine nitrogen.Different rotational conformations (rotamers) can present different interaction points to the receptor, influencing binding affinity.

Mechanistic Insights into Biological Action and Chemical Transformations

Elucidation of Enzyme Inhibition Mechanisms (e.g., Tyrosinase Kinetics)

Derivatives containing the 4-fluorobenzyl piperidine (B6355638) moiety have been identified as potent inhibitors of tyrosinase, a key copper-containing enzyme in melanin (B1238610) biosynthesis. nih.govnih.gov Kinetic studies are fundamental to elucidating the mechanism by which these compounds exert their inhibitory effects.

Analysis using Lineweaver-Burk plots has revealed that compounds incorporating the 4-(4-fluorobenzyl)piperidine fragment can act through different inhibition mechanisms. nih.gov For instance, certain analogues have been shown to be non-competitive inhibitors, while others exhibit a mixed-type inhibition pattern. nih.gov

Non-competitive Inhibition: In this mechanism, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event reduces the enzyme's catalytic efficiency (turnover number) without preventing the substrate from binding to the active site. Consequently, the maximal velocity (Vmax) of the reaction is decreased, but the Michaelis constant (Km), which reflects substrate binding affinity, remains unchanged.

Mixed-Type Inhibition: This is a more complex mechanism where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. nih.gov This type of inhibition affects both the Vmax and the Km of the reaction. The most active inhibitors in some series, such as derivative 2d (IC₅₀ = 7.56 μM), have been identified as mixed-type inhibitors, suggesting a complex interaction with the tyrosinase enzyme. nih.gov

The potency of these inhibitors often surpasses that of standard reference compounds like kojic acid. nih.gov Computational and structural studies, including docking simulations, suggest that the 4-fluorobenzyl portion of the molecule plays a key role by anchoring the inhibitor within the catalytic site of tyrosinase, orienting it towards the copper atoms essential for catalysis. unica.it

Inhibition of Mushroom Tyrosinase by 4-(4-fluorobenzyl)piperidine Analogs
CompoundIC₅₀ (μM)Inhibition TypeReference
Compound 2a-Non-competitive nih.gov
Compound 2b-Non-competitive nih.gov
Compound 2c-Non-competitive nih.gov
Compound 2d7.56Mixed-type nih.gov
Compound 10b-Non-competitive nih.gov
Kojic Acid (Reference)17.76Competitive unica.it

Molecular Mechanisms of Receptor Interaction and Modulation

The 4-fluorobenzyl piperidine structure is a versatile scaffold for designing ligands that interact with various G-protein coupled receptors (GPCRs) and other receptor types. nih.govmdpi.com The mechanism of interaction at the molecular level is dictated by the specific architecture of the receptor's binding pocket and the physicochemical properties of the ligand.

Derivatives have shown high affinity for cannabinoid (CB1), sigma (σ), and dopamine (B1211576) (D4) receptors. nih.govnih.gov The interaction is typically non-covalent and driven by a combination of forces:

Hydrophobic Interactions: The benzyl (B1604629) group, including the fluorinated aromatic ring, often engages in hydrophobic interactions with nonpolar amino acid residues within the receptor's transmembrane domains. nih.gov Quantitative structure-activity relationship (QSAR) studies on sigma-1 receptor ligands have confirmed that binding is significantly driven by such hydrophobic interactions. nih.gov

Hydrogen Bonding: The nitrogen atom of the piperidine ring, which is typically protonated under physiological conditions, can act as a hydrogen bond donor. This allows it to form crucial hydrogen bonds with acceptor sites on the receptor, such as the side chains of aspartic acid or serine residues. nih.gov

Electrostatic Interactions: The positively charged piperidine nitrogen can also form strong electrostatic interactions (ion-ion or ion-dipole) with negatively charged amino acid residues (e.g., aspartate, glutamate) in the binding pocket. nih.gov

Pharmacophore models for sigma-1 receptor ligands, for example, identify the protonated amine of the piperidine ring as an essential interaction site, flanked by two hydrophobic domains that accommodate the aryl groups. nih.gov Molecular dynamics simulations further reveal that these interactions stabilize the ligand within the binding pocket, leading to receptor modulation—either agonism or antagonism. nih.gov For instance, in protease-activated receptor 2 (PAR2), a piperidine-containing ligand was shown to bind to an allosteric pocket, stabilized by hydrogen bonds between its carboxylate moiety and serine and arginine residues. nih.gov

Mechanistic Understanding of Synthetic Reactions

Mechanism of Palladium-Catalyzed Hydrogenation and Deuteration Reactions

Palladium-catalyzed reactions are crucial for the synthesis and modification of the 4-fluorobenzyl piperidine-4-carboxylate scaffold. Hydrogenation is often used for deprotection, while deuteration serves to create isotopically labeled analogues for mechanistic or metabolic studies. nih.govjk-sci.com

Hydrogenation: The hydrogenolysis of a benzyl group (used as a protecting group for amines or alcohols) with a heterogeneous catalyst like palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂) is a common synthetic step. jk-sci.comambeed.com The generally accepted mechanism involves a catalytic cycle on the palladium surface: jk-sci.com

Oxidative Addition: The benzyl C-O or C-N bond of the substrate undergoes oxidative addition to a Pd(0) active site on the catalyst surface, forming a Pd(II) intermediate.

Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the palladium surface and dissociates into reactive palladium hydride (Pd-H) species.

Hydrogenolysis/Reductive Elimination: The palladium-bound substrate reacts with the hydride species. This step cleaves the C-O/C-N bond, releasing the deprotected alcohol or amine and forming a benzyl-palladium species. This species then undergoes reductive elimination with another hydride to form toluene (B28343) and regenerate the Pd(0) catalyst. jk-sci.com

Deuteration: Palladium catalysts can also facilitate the direct hydrogen-deuterium exchange on the aromatic ring of the 4-fluorobenzyl group. nih.govnih.govacs.org This process typically uses D₂O as the deuterium (B1214612) source and is enabled by specific ligands. nih.govacs.org The mechanism proceeds through a reversible C-H activation step: nih.govnih.gov

C-H Activation: The palladium catalyst reversibly breaks an aromatic C-H bond, forming a palladacycle intermediate. This is often the rate-determining step and can occur via mechanisms like concerted metalation-deprotonation.

Deutero-demetalation: The palladium-carbon bond is then cleaved by a deuterium source (e.g., D₂O), which introduces a deuterium atom onto the aromatic ring and regenerates the active palladium catalyst. The reversibility of this process allows for high levels of deuterium incorporation over the course of the reaction. nih.govresearchgate.net

Reaction Pathways for Piperidine Ring Formation and Derivatization

The synthesis of the piperidine ring itself can be achieved through various mechanistic pathways, with the choice of method depending on the desired substitution pattern.

Piperidine Ring Formation:

Hydrogenation of Pyridine Precursors: One of the most direct industrial methods is the catalytic hydrogenation of a corresponding substituted pyridine. dtic.mil This reaction typically uses catalysts like nickel, rhodium, or ruthenium and proceeds through the stepwise reduction of the aromatic ring to yield the saturated piperidine heterocycle. nih.govorganic-chemistry.org

Intramolecular Cyclization: Many strategies build the ring from an acyclic precursor. These methods often involve the formation of an iminium ion intermediate, which then undergoes an intramolecular nucleophilic attack. Key examples include:

Reductive Amination: The cyclization of an amino-aldehyde or amino-ketone proceeds via the formation of a cyclic iminium ion, which is then reduced in situ to form the piperidine ring. nih.gov

Dieckmann Condensation: This pathway is used to synthesize 4-piperidones, which are versatile intermediates. It involves the intramolecular condensation of a diester in the presence of a base to form a β-keto ester, which can then be hydrolyzed and decarboxylated. dtic.mil

Radical Cyclization: Certain methods employ radical-mediated amine cyclization, where a nitrogen or carbon radical attacks a double bond within the same molecule to form the six-membered ring. nih.govnih.gov

Piperidine Ring Derivatization: Once the piperidine ring is formed, it can be further functionalized. A common mechanistic pathway for derivatization at the α-carbon (C2 position) is the Stork enamine alkylation . This involves the reaction of a piperidine (as a secondary amine) with a ketone or aldehyde to form an enamine. This enamine then acts as a nucleophile, attacking an alkyl halide or other electrophile. Subsequent hydrolysis of the resulting iminium salt yields the α-substituted ketone and regenerates the piperidine.

Q & A

Q. How do synthetic yields of this compound compare across different coupling reagents (e.g., EDCI vs. DCC)?

  • Methodological Answer : Conduct parallel reactions with EDCI/HOBt and DCC/DMAP. Quantify yields via 1^1H NMR (using an internal standard) and compare purity by HPLC. EDCI typically offers superior efficiency for amide bond formation in piperidine derivatives .

Q. What are the crystallographic differences between 4-fluorobenzyl and 4-chlorobenzyl piperidine derivatives?

  • Methodological Answer : Compare X-ray structures to analyze halogen bonding patterns and ring puckering. Fluorine’s smaller size reduces steric hindrance but increases electronegativity, altering crystal packing and solubility .

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